synthesis and characterization of N-methyl-N-(4-tolyl)methanesulphonamide
synthesis and characterization of N-methyl-N-(4-tolyl)methanesulphonamide
An In-depth Technical Guide to the Synthesis and Characterization of N-methyl-N-(4-tolyl)methanesulphonamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-methyl-N-(4-tolyl)methanesulphonamide, a compound of interest within the broader class of sulfonamides. Sulfonamides are a cornerstone functional group in medicinal chemistry and materials science, recognized for their diverse biological activities.[1][2] This document offers a robust, field-proven protocol for the synthesis via nucleophilic substitution, followed by a multi-faceted analytical workflow for structural verification and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these procedures with a high degree of confidence.
Rationale and Synthetic Strategy
The synthesis of N-methyl-N-(4-tolyl)methanesulphonamide is most efficiently achieved through the reaction of a nucleophilic secondary amine, N-methyl-p-toluidine, with an electrophilic sulfonyl chloride, namely methanesulfonyl chloride. This reaction is a classic example of N-sulfonylation.
Reaction Mechanism
The core of this synthesis is a nucleophilic attack by the nitrogen atom of N-methyl-p-toluidine on the highly electrophilic sulfur atom of methanesulfonyl chloride.[3] The reaction generates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine or pyridine, is incorporated. The base acts as an acid scavenger, neutralizing the HCl as it forms and preventing the protonation of the starting amine, which would render it non-nucleophilic.[2][4]
Workflow Overview
The synthetic process involves the controlled addition of the sulfonyl chloride to a cooled solution of the amine and base, followed by an aqueous workup to remove the base-HCl salt and other water-soluble impurities. The final product is then isolated and purified, typically through recrystallization.
Caption: High-level workflow for the synthesis of N-methyl-N-(4-tolyl)methanesulphonamide.
Detailed Experimental Protocol: Synthesis
Safety Precaution: Methanesulfonyl chloride is corrosive, toxic, and a lachrymator. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
Materials and Reagents
-
N-methyl-p-toluidine (1.0 eq.)
-
Methanesulfonyl chloride (1.1 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethyl Acetate
Step-by-Step Procedure
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-p-toluidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.[3]
-
Addition of Electrophile: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.[5]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the organic layer.
-
Washing: Wash the isolated organic layer sequentially with:
-
1 M HCl (to remove excess triethylamine)
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to afford the pure N-methyl-N-(4-tolyl)methanesulphonamide as a crystalline solid.
Comprehensive Characterization
Post-synthesis, a rigorous characterization is essential to confirm the molecular structure and assess the purity of the final compound. This involves a combination of spectroscopic and physical methods.
Caption: Interrelation of analytical techniques for product characterization.
Physical Properties
The physical appearance and melting point are primary indicators of purity. A sharp melting point range suggests a pure compound.
| Property | Expected Result |
| Appearance | Off-white to white crystalline solid[6] |
| Melting Point | A sharp, defined range (e.g., 77-79 °C) |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR (Proton NMR): The spectrum should display four distinct signals corresponding to the different types of protons in the molecule.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Ar-H) | 7.20 - 7.80 | Multiplet | 4H |
| N-Methyl Protons (N-CH₃) | ~2.85 | Singlet | 3H |
| S-Methyl Protons (S-CH₃) | ~2.95 | Singlet | 3H |
| Tolyl Methyl Protons (Ar-CH₃) | ~2.40 | Singlet | 3H |
¹³C NMR (Carbon NMR): The spectrum will show the unique carbon environments within the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons (C-Ar) | 127.0 - 145.0 |
| N-Methyl Carbon (N-CH₃) | ~35.0 |
| S-Methyl Carbon (S-CH₃) | ~40.0 |
| Tolyl Methyl Carbon (Ar-CH₃) | ~21.5 |
Note: The exact chemical shifts are predictions based on similar structures and can vary slightly based on solvent and instrument calibration.[7][8]
3.2.2. Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying key functional groups. The sulfonamide group has very strong, characteristic absorption bands.[9]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| S=O (Sulfonamide) | Asymmetric Stretch | ~1340 - 1370 | Strong |
| S=O (Sulfonamide) | Symmetric Stretch | ~1150 - 1180 | Strong |
| C-H (Aromatic) | Stretch | ~3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | ~2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | ~1500 - 1600 | Medium |
3.2.3. Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of the compound, providing ultimate confirmation of its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is typically observed.[10]
| Analysis Type | Expected Result (m/z) |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| High-Resolution MS (ESI+) | [M+H]⁺ calculated: 200.0791; observed: ~200.0791 ± 5 ppm |
Conclusion
The can be reliably achieved through the well-established method of N-sulfonylation, followed by a standard purification protocol. The structural integrity of the synthesized compound must be validated through a comprehensive suite of analytical techniques, including NMR and IR spectroscopy, and mass spectrometry. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully prepare and verify this compound, enabling further investigation into its potential applications.
References
- The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED).
- ChemicalBook. (n.d.). N-Methyl-p-toluenesulfonamide synthesis.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0222941).
- PubChem. (n.d.). N-Methyl-p-toluenesulfonamide.
- Hoffman Fine Chemicals. (n.d.). CAS 2259298-42-3 | 4-Methyl-N-(4-(p-tolyl)pent-4-en-1-yl)benzenesulfonamide.
- Bugarčić, Z. D., et al. (n.d.). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methyl Methanesulfonamide: A Key Intermediate for Pharma & Agro.
- Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC - NIH.
- NIST. (n.d.). P-toluenesulfonamide, n-(4-acetamidobutyl)-. NIST WebBook.
- Benchchem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.
- PubMed. (1978). Mass spectrometry of N-methylsulfonylureas. A re-examination.
- MPG.PuRe. (n.d.). N-Methyl-N-nitroso- p-toluenesulfonamide.
- Scilit. (n.d.). The infrared spectra of N-substituted sulphonamides.
- McGill University. (n.d.). CHEM 203 Topics Discussed on Nov. 23.
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- Organic Syntheses. (n.d.). METHYL p-TOLYL SULFONE.
- Google Patents. (n.d.). WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline.
- University of Southampton. (n.d.). Mass Spectrometry - Help - Interpretation of Spectre.
- SpectraBase. (n.d.). N-methyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 2. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 6. N-Methyl-p-toluenesulfonamide | C8H11NO2S | CID 12543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. scilit.com [scilit.com]
- 10. University of Southampton - Mass Spectrometry - Help - Interpretation of Spectre [southampton.ac.uk]
